N-Isopropyl-2-piperidinecarboxamide hydrochloride
Overview
Description
N-Isopropyl-2-piperidinecarboxamide hydrochloride is a chemical compound belonging to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of N-Isopropyl-2-piperidinecarboxamide hydrochloride involves several steps. One common method includes the reaction of piperidine with isopropylamine and a carboxylating agent under controlled conditions . Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity . The reaction conditions typically involve the use of palladium or platinum catalysts and temperatures ranging from 50°C to 150°C .
Chemical Reactions Analysis
N-Isopropyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
N-Isopropyl-2-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Isopropyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
N-Isopropyl-2-piperidinecarboxamide hydrochloride can be compared with other piperidine derivatives such as N-isopropylpiperidine-4-carboxamide hydrochloride and N-isopropyl-2-piperidinecarboxamide . These compounds share similar structural features but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its specific isopropyl substitution, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-propan-2-ylpiperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)11-9(12)8-5-3-4-6-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPMCGZELUSRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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